molecular formula C6H3F2NO2 B070906 2,6-Difluoronicotinic acid CAS No. 171178-50-0

2,6-Difluoronicotinic acid

Cat. No. B070906
M. Wt: 159.09 g/mol
InChI Key: IEVMFAWRTJEFCF-UHFFFAOYSA-N
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Patent
US07618960B2

Procedure details

A solution of n-butyl lithium in THF (2.62 M, 29.1 mL) was added dropwise to a solution of diisopropylamine (11.7 mL) in tetrahydrofuran (310 mL) under ice-cooling in a nitrogen atmosphere. The reaction solution was stirred under ice-cooling for one hour and then cooled to −78° C. A solution of 2,6-difluoropyridine (8 g) in tetrahydrofuran (10 mL) was added dropwise to the reaction solution. The reaction solution was stirred at −0.78° C. for three hours. Then, an excess amount of crushed dry ice was added in a nitrogen stream, and the reaction solution was stirred at −78° C. for 20 minutes and at room temperature for three hours. Water and diethyl ether were added to the reaction solution, and the aqueous layer was separated. The aqueous layer was adjusted to pH 1 by concentrated hydrochloric acid. Ethyl acetate was added to the aqueous layer, and the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain 10.4 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One
Name
Quantity
29.1 mL
Type
solvent
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[N:15]=1.[C:21](=[O:23])=[O:22]>C1COCC1.C(OCC)C.O>[F:20][C:16]1[N:15]=[C:14]([F:13])[CH:19]=[CH:18][C:17]=1[C:21]([OH:23])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
11.7 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
29.1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
310 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
cooling for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The reaction solution was stirred at −0.78° C. for three hours
Duration
3 h
STIRRING
Type
STIRRING
Details
the reaction solution was stirred at −78° C. for 20 minutes and at room temperature for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the aqueous layer
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C=CC(=N1)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.